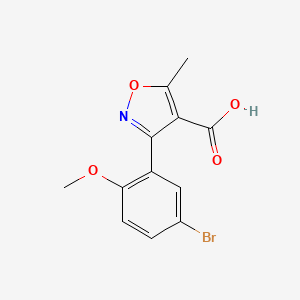
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to an isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Isoxazole Formation: The formation of the isoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation reactions, followed by cyclization and carboxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propionic acid
- 3-(5-Bromo-2-methoxyphenyl)acetic acid
- 3-(5-Bromo-2-methoxyphenyl)benzoic acid
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isoxazole ring structure
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound belonging to the class of isoxazole carboxylic acids. Its unique structure, featuring a bromine atom, a methoxy group, and a methyl group attached to an isoxazole ring, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C12H10BrNO4, with a molecular weight of 312.12 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrNO4 |
| Molecular Weight | 312.12 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
Anticancer Properties
Recent studies have indicated that compounds within the isoxazole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown the ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that isoxazole derivatives could induce apoptosis in tumor cells by activating caspases and other apoptotic pathways .
Immunosuppressive Effects
Research has also highlighted the immunosuppressive properties of certain isoxazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in response to phytohemagglutinin (PHA), suggesting potential applications in autoimmune diseases and organ transplantation .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of bromine and methoxy groups enhances its binding affinity to various enzymes and receptors involved in cell signaling pathways, which can lead to either activation or inhibition of these pathways.
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that the compound inhibited the growth of A549 lung cancer cells with an IC50 value indicating significant potency compared to control treatments .
- Immunomodulatory Effects : A study involving human whole blood cultures revealed that the compound significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
WRAWYDBYDMGDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















